4-[[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino]benzoic acid
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Overview
Description
4-[[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino]benzoic acid is an organic compound characterized by its complex structure, which includes a benzoic acid moiety linked to a phenyl-substituted enone through an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino]benzoic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Enone Intermediate: The enone intermediate can be synthesized through a Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone under basic conditions.
Amination Reaction: The enone intermediate is then reacted with 4-aminobenzoic acid in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the enone moiety to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 4-[[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 2-[[3-(4-methoxyphenyl)-1-oxoprop-2-enyl]amino]benzoic acid
- 2-[[1-oxo-3-(4-pentylphenyl)prop-2-enyl]amino]benzoic acid
Uniqueness
4-[[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[[(E)-3-oxo-3-(4-phenylphenyl)prop-1-enyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c24-21(14-15-23-20-12-10-19(11-13-20)22(25)26)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-15,23H,(H,25,26)/b15-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMTVKCEJYQPMQ-CCEZHUSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CNC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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